5-(3-methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one 5-(3-methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14839372
InChI: InChI=1S/C13H12N4O2S/c1-19-9-5-3-4-8(6-9)10-7-11(18)17-12(14-10)15-13(16-17)20-2/h3-7H,1-2H3,(H,14,15,16)
SMILES:
Molecular Formula: C13H12N4O2S
Molecular Weight: 288.33 g/mol

5-(3-methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

CAS No.:

Cat. No.: VC14839372

Molecular Formula: C13H12N4O2S

Molecular Weight: 288.33 g/mol

* For research use only. Not for human or veterinary use.

5-(3-methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one -

Specification

Molecular Formula C13H12N4O2S
Molecular Weight 288.33 g/mol
IUPAC Name 5-(3-methoxyphenyl)-2-methylsulfanyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Standard InChI InChI=1S/C13H12N4O2S/c1-19-9-5-3-4-8(6-9)10-7-11(18)17-12(14-10)15-13(16-17)20-2/h3-7H,1-2H3,(H,14,15,16)
Standard InChI Key QFDIHTCWVBODBR-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)C2=CC(=O)N3C(=N2)N=C(N3)SC

Introduction

Synthesis and Preparation

Synthesis of similar triazolopyrimidine compounds often involves multi-step reactions starting from simple precursors like pyrimidine or triazole derivatives. Common methods include condensation reactions and cyclization processes. For instance, the synthesis of related compounds might involve the reaction of a pyrimidine derivative with a triazole precursor in the presence of a catalyst.

Biological and Chemical Applications

Compounds within the 1,2,4-triazolo[1,5-a]pyrimidine class have been explored for their anti-inflammatory, antiviral, and anticancer properties. The presence of a methylsulfanyl group could enhance the compound's ability to interact with biological targets, while the 3-methoxyphenyl group may contribute to its solubility and pharmacokinetic profile.

Potential ApplicationDescription
Antiviral ActivityInhibition of viral replication or protein-protein interactions
Anti-inflammatory ActivityModulation of inflammatory pathways
Anticancer ActivityInhibition of cancer cell growth or proliferation

Research Findings and Future Directions

While specific research findings on 5-(3-methoxyphenyl)-2-(methylsulfanyl) triazolo[1,5-a]pyrimidin-7(4H)-one are not available, studies on related compounds suggest that these molecules can be effective in disrupting protein-protein interactions or modulating enzyme activity. Future research should focus on synthesizing this compound and evaluating its biological activity through in vitro and in vivo studies.

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